molecular formula C23H15N3O2S2 B4863640 3-(1-BENZOFURAN-2-CARBONYL)-1-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]THIOUREA

Cat. No.: B4863640
M. Wt: 429.5 g/mol
InChI Key: GAWQUHAQUNYXDW-UHFFFAOYSA-N
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Description

This compound features a benzofuran ring linked via a carbonyl group to a thiourea moiety, which is further substituted with a phenyl ring bearing a 1,3-benzothiazole group. Benzothiazole derivatives are known for their bioactivity, including anticancer and antimicrobial properties, while benzofuran moieties contribute to enhanced binding affinity due to their aromatic and electronic characteristics .

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c27-21(19-13-15-5-1-3-7-18(15)28-19)26-23(29)24-16-11-9-14(10-12-16)22-25-17-6-2-4-8-20(17)30-22/h1-13H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWQUHAQUNYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-carbonyl)-1-[4-(1,3-benzothiazol-2-yl)phenyl]thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Formation of Benzothiazole Moiety: Similarly, the benzothiazole ring can be synthesized from appropriate starting materials.

    Coupling Reactions: The benzofuran and benzothiazole intermediates are then coupled through a thiourea linkage, often using reagents like isothiocyanates under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea linkage.

    Reduction: Reduction reactions might target the carbonyl group in the benzofuran moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.

    Materials Science: In the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigating its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzofuran and benzothiazole moieties could play roles in binding to specific molecular targets.

Comparison with Similar Compounds

Key Structural Analogs

Table 1 summarizes the molecular features of the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity
3-(1-Benzofuran-2-carbonyl)-1-[4-(1,3-benzothiazol-2-yl)phenyl]thiourea (Target) C₂₃H₁₅N₃O₂S₂ 429.5 Benzofuran-2-carbonyl, 4-(benzothiazol-2-yl)phenyl Anticancer (EGFR inhibition hypothesized)
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]thiourea C₂₃H₁₇N₅O₃S 443.5 Benzotriazole, 4-methoxyphenyl Antimicrobial, anticancer (broad-spectrum activity)
3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-(3-methylbenzoyl)thiourea C₂₂H₁₇N₃O₂S₂ 419.5 Benzothiazole, 4-hydroxyphenyl, 3-methylbenzoyl Antitubercular, anticonvulsant (preliminary in vitro data)
1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]thiourea C₁₇H₁₁IN₃O₃S 463.3 Benzoxazole, 4-iodophenyl Antimicrobial, enzyme inhibition (e.g., topoisomerase)
3-(4-Methoxybenzoyl)-1-{4-[(pyridin-4-yl)methyl]phenyl}thiourea C₂₁H₁₈N₄O₂S 390.5 4-Methoxybenzoyl, pyridin-4-ylmethyl Enhanced binding selectivity (kinase inhibition)

Structural Differentiation

  • Benzofuran vs. Benzotriazole/Benzoxazole: The target compound’s benzofuran moiety offers a distinct electronic profile compared to benzotriazole () or benzoxazole ().
  • Thiourea Linker : All compounds share the thiourea group, which facilitates hydrogen bonding with biological targets. However, the target compound’s lack of electron-withdrawing groups (e.g., methoxy in ) may reduce metabolic stability but increase membrane permeability .

Anticancer Potential

  • The benzothiazole group in the target compound is hypothesized to mimic quinazoline-based EGFR inhibitors by interacting with ATP-binding sites .
  • Cytotoxicity : Benzothiazole-containing analogs (e.g., ) show moderate to high cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 10–50 μM. The target compound’s benzofuran group may enhance this activity by modulating redox pathways .

Antimicrobial Activity

  • ’s benzotriazole analog demonstrates broad-spectrum antimicrobial activity (MIC = 2–8 μg/mL against S. aureus and E. coli). The target compound’s benzothiazole group may offer similar efficacy, though substitution patterns could alter spectrum specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-BENZOFURAN-2-CARBONYL)-1-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
3-(1-BENZOFURAN-2-CARBONYL)-1-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]THIOUREA

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